molecular formula C15H13FINO2 B12141431 2-(4-fluorophenoxy)-N-(4-iodophenyl)propanamide

2-(4-fluorophenoxy)-N-(4-iodophenyl)propanamide

Cat. No.: B12141431
M. Wt: 385.17 g/mol
InChI Key: CMRVXONGZUAYED-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(4-iodophenyl)propanamide is an organic compound that features both fluorine and iodine atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(4-iodophenyl)propanamide typically involves the reaction of 4-fluorophenol with 4-iodoaniline in the presence of a suitable coupling agent. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the coupling process, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(4-iodophenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The fluorine and iodine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) can facilitate halogen exchange.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(4-iodophenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(4-iodophenyl)propanamide involves its interaction with specific molecular targets. The fluorine and iodine atoms play a crucial role in binding to these targets, which can include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve these molecular interactions, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(4-iodophenyl)propanamide
  • 2-(4-bromophenoxy)-N-(4-iodophenyl)propanamide
  • 2-(4-methylphenoxy)-N-(4-iodophenyl)propanamide

Uniqueness

2-(4-fluorophenoxy)-N-(4-iodophenyl)propanamide is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the iodine atom provides opportunities for radiolabeling and imaging applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H13FINO2

Molecular Weight

385.17 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-(4-iodophenyl)propanamide

InChI

InChI=1S/C15H13FINO2/c1-10(20-14-8-2-11(16)3-9-14)15(19)18-13-6-4-12(17)5-7-13/h2-10H,1H3,(H,18,19)

InChI Key

CMRVXONGZUAYED-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)I)OC2=CC=C(C=C2)F

Origin of Product

United States

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